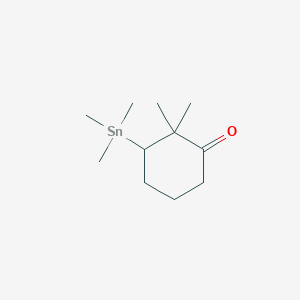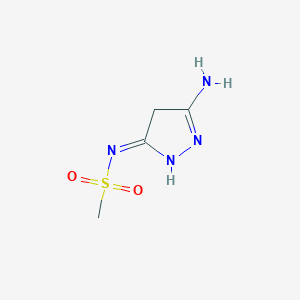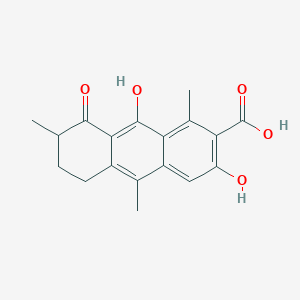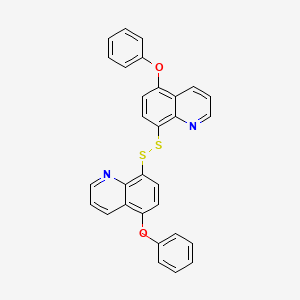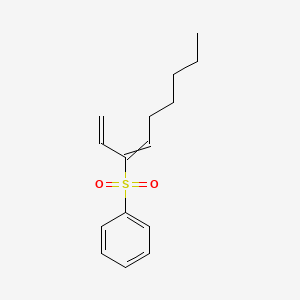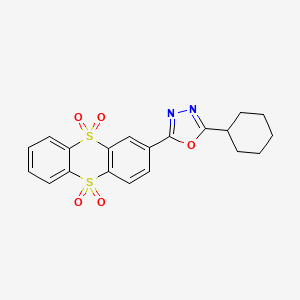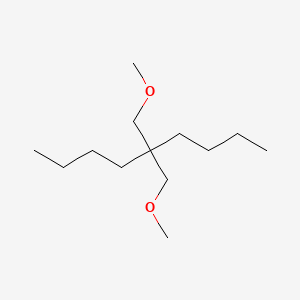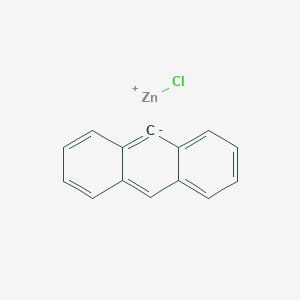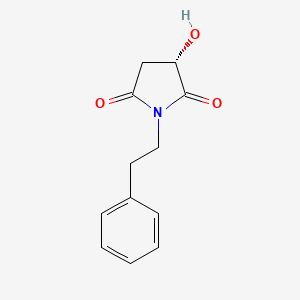
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by a pyrrolidinedione core with a hydroxy group and a phenylethyl substituent. It is a chiral molecule, with the (3S) configuration indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidinedione precursor with a phenylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxy group is introduced through subsequent oxidation or hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinedione core can be reduced to form corresponding alcohols.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.
科学研究应用
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylethyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidinedione core but lacking the hydroxy and phenylethyl substituents.
N-Methyl-2-pyrrolidone: A derivative with a methyl group attached to the nitrogen atom of the pyrrolidinedione core.
Uniqueness
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- is unique due to its specific substituents and chiral configuration, which confer distinct chemical and biological properties. Its hydroxy and phenylethyl groups provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
172276-66-3 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
(3S)-3-hydroxy-1-(2-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c14-10-8-11(15)13(12(10)16)7-6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-/m0/s1 |
InChI 键 |
PEGBUFSLBLGCOS-JTQLQIEISA-N |
手性 SMILES |
C1[C@@H](C(=O)N(C1=O)CCC2=CC=CC=C2)O |
规范 SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
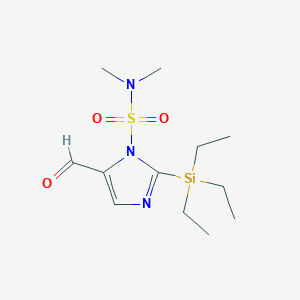
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
